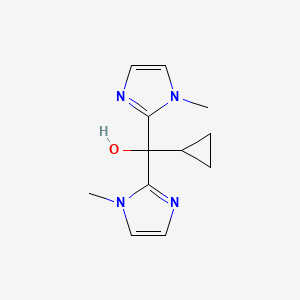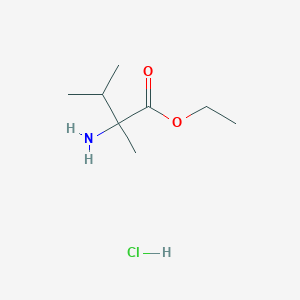![molecular formula C10H9N3O4 B1373678 methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate CAS No. 1240527-42-7](/img/structure/B1373678.png)
methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate
Descripción general
Descripción
“Methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate” is a chemical compound with the CAS Number: 1240527-42-7 . It has a molecular weight of 235.2 .
Molecular Structure Analysis
The IUPAC name for this compound is "methyl 3-cyclopropyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylate" . The InChI code for this compound is "1S/C10H9N3O4/c1-16-10(15)7-5-6(9(14)12-11-7)13-17-8(5)4-2-3-4/h4H,2-3H2,1H3,(H,12,14)" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound is used in the synthesis of new classes of heterocyclic compounds, particularly pyridazin-3-one derivatives and 2-amino-5-arylazopyridines. These syntheses have been found to yield products with excellent yield and varied potential applications (Ibrahim & Behbehani, 2014).
- It has been involved in the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound characterized using spectroscopic techniques and X-ray crystallography. This contributes to understanding the structural aspects of such compounds (Sallam et al., 2021).
Chemical Reactivity and Transformations
- Research has been done on the reactivity of related compounds, like methyl (3,6‐dichloropyridazin‐4‐yl)acetate, towards various nucleophiles. Such studies help in understanding the chemical behavior and potential applications of these compounds (Adembri et al., 1976).
- The compound has been used in the synthesis of oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines, representing a new class of heterocyclic compounds. This expands the potential applications of pyridazine derivatives in various fields (Akbarzadeh et al., 2016).
Potential Applications in Medicinal Chemistry
- Although the information about its direct usage in medicinal chemistry is limited, the synthesis and structural analysis of related compounds suggest potential applications in developing new pharmaceutical agents. For example, studies on pyridazine derivatives show significant pharmaceutical importance, indicating a potential area for the application of methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate (Sallam et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-cyclopropyl-7-oxo-6H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-16-10(15)7-5-6(9(14)12-11-7)13-17-8(5)4-2-3-4/h4H,2-3H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKARDTIWAOVJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C2=NOC(=C21)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)
![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)




![tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate](/img/structure/B1373615.png)


